molecular formula C21H21FN4O2 B2899766 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946303-32-8

4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2899766
CAS No.: 946303-32-8
M. Wt: 380.423
InChI Key: QCRSKUYVEKOWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, also known as FIIN-4, is a small molecule inhibitor that targets the kinase activity of fibroblast growth factor receptor (FGFR) proteins. FGFRs are a family of receptor tyrosine kinases that play critical roles in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in many human diseases, including cancer, skeletal dysplasia, and developmental disorders. Therefore, the development of FGFR inhibitors, such as FIIN-4, has emerged as a promising therapeutic strategy for these diseases.

Mechanism of Action

4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide binds to the ATP-binding pocket of FGFRs and inhibits their kinase activity, which leads to the downregulation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. This ultimately results in the inhibition of cell proliferation and survival (Tan et al., 2014).
Biochemical and Physiological Effects:
This compound has been shown to specifically inhibit the kinase activity of FGFRs without affecting other receptor tyrosine kinases, such as epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) (Tan et al., 2014). In addition, this compound has been reported to induce apoptosis and cell cycle arrest in cancer cells, as well as to reduce the size of tumors in xenograft models (Wu et al., 2018). Furthermore, this compound has been shown to increase the proliferation and differentiation of chondrocytes in vitro and to improve the bone growth in a mouse model of achondroplasia (Komla-Ebri et al., 2016).

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide in lab experiments is its specificity for FGFRs, which allows for the selective inhibition of FGFR signaling pathways. In addition, this compound has been shown to have good pharmacokinetic properties, such as high solubility and bioavailability, which make it suitable for in vivo studies (Tan et al., 2014). However, one of the limitations of using this compound is its relatively low potency compared to other FGFR inhibitors, such as AZD4547 and BGJ398 (Tan et al., 2014). Therefore, higher concentrations of this compound may be required to achieve the desired effects in some experiments.

Future Directions

There are several future directions for the study of 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide and its potential therapeutic applications. One direction is to investigate the efficacy of this compound in combination with other targeted therapies or chemotherapy agents in cancer treatment. Another direction is to explore the use of this compound in other diseases that involve dysregulated FGFR signaling, such as developmental disorders and fibrotic diseases. Furthermore, the development of more potent and selective FGFR inhibitors based on the structure of this compound may also be a promising direction for future research.

Synthesis Methods

The synthesis of 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been described in detail in a scientific publication by Tan et al. (2014). Briefly, the synthesis involves a series of chemical reactions, including the coupling of 4-amino-N-(6-isopropoxy-2-methylpyrimidin-4-yl)benzamide with 4-fluorobenzoyl chloride, followed by the introduction of an amine group and the final deprotection of the isopropoxy group. The overall yield of the synthesis is around 15%.

Scientific Research Applications

4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been extensively studied in various preclinical models of human diseases. For example, this compound has been shown to inhibit the growth and survival of several cancer cell lines that harbor FGFR mutations or amplifications, including lung cancer, breast cancer, and multiple myeloma (Tan et al., 2014; Wu et al., 2018). In addition, this compound has been demonstrated to ameliorate the skeletal abnormalities in a mouse model of achondroplasia, a genetic disorder caused by activating mutations in FGFR3 (Komla-Ebri et al., 2016). These findings suggest that this compound has potential therapeutic applications in cancer and skeletal dysplasia.

Properties

IUPAC Name

4-fluoro-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-13(2)28-20-12-19(23-14(3)24-20)25-17-8-10-18(11-9-17)26-21(27)15-4-6-16(22)7-5-15/h4-13H,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRSKUYVEKOWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.